molecular formula C14H8F3NO4 B6407129 4-Nitro-2-(3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261742-18-0

4-Nitro-2-(3-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6407129
CAS RN: 1261742-18-0
M. Wt: 311.21 g/mol
InChI Key: YOKIIBBABVACTD-UHFFFAOYSA-N
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Description

4-Nitro-2-(3-trifluoromethylphenyl)benzoic acid, commonly referred to as 4-NTPB, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in both water and organic solvents. 4-NTPB is a useful reagent for synthesizing various compounds and has been used in a variety of biological and chemical experiments. In addition, 4-NTPB has been found to possess several biochemical and physiological effects that make it an attractive candidate for further study.

Scientific Research Applications

4-NTPB has been used in a variety of scientific research applications. It has been used as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), caspase-3, and protein kinase C (PKC). In addition, 4-NTPB has been found to inhibit the growth of several cancer cell lines. It has also been used in the synthesis of several compounds, such as 4-nitrobenzyl alcohol and 4-nitrobenzaldehyde.

Mechanism of Action

The exact mechanism of action of 4-NTPB is not yet fully understood. However, it is believed to act by inhibiting the activity of several enzymes, including COX-2, caspase-3, and PKC. In addition, 4-NTPB has been found to inhibit the growth of several cancer cell lines by interfering with their ability to replicate and divide.
Biochemical and Physiological Effects
4-NTPB has been found to possess several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including COX-2, caspase-3, and PKC. In addition, 4-NTPB has been found to inhibit the growth of several cancer cell lines by interfering with their ability to replicate and divide. It has also been found to possess anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-NTPB in laboratory experiments is its ability to inhibit the activity of several enzymes, including COX-2, caspase-3, and PKC. In addition, 4-NTPB has been found to possess anti-inflammatory and antioxidant properties. However, there are some limitations to using 4-NTPB in laboratory experiments. It is not water soluble and must be dissolved in an organic solvent before use. In addition, 4-NTPB is toxic if ingested and should be handled with caution.

Future Directions

There are several potential future directions for 4-NTPB research. These include further research into its mechanism of action, its potential use in the development of new drugs, and its potential use as an anti-inflammatory and antioxidant agent. In addition, further research into its biochemical and physiological effects could lead to new applications in the treatment of various diseases. Finally, further research into its synthesis method could lead to more efficient and cost-effective production of 4-NTPB.

Synthesis Methods

4-NTPB can be synthesized from the reaction between 4-nitrobenzoic acid and 3-trifluoromethylphenyl bromide in the presence of sodium hydroxide. This reaction is carried out in an aqueous solution at room temperature and yields a white crystalline solid. The reaction is simple and can be completed in a few hours.

properties

IUPAC Name

4-nitro-2-[3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO4/c15-14(16,17)9-3-1-2-8(6-9)12-7-10(18(21)22)4-5-11(12)13(19)20/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKIIBBABVACTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691157
Record name 5-Nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261742-18-0
Record name 5-Nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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